molecular formula C14H12F3NO3S B14412511 4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine CAS No. 81167-82-0

4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine

Cat. No.: B14412511
CAS No.: 81167-82-0
M. Wt: 331.31 g/mol
InChI Key: MOKVQTQJIYTWEH-UHFFFAOYSA-N
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Description

4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable sulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: Similar structure but lacks the methanesulfonyl group.

    4-Methyl-2-pyridone: Similar pyridine ring but lacks the trifluoromethyl and methanesulfonyl groups.

Uniqueness

4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine is unique due to the presence of both the trifluoromethyl and methanesulfonyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

81167-82-0

Molecular Formula

C14H12F3NO3S

Molecular Weight

331.31 g/mol

IUPAC Name

4-methyl-1-oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyridin-1-ium

InChI

InChI=1S/C14H12F3NO3S/c1-10-5-6-18(19)13(7-10)22(20,21)9-11-3-2-4-12(8-11)14(15,16)17/h2-8H,9H2,1H3

InChI Key

MOKVQTQJIYTWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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